2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride Potent, selective Ca2+-sensing receptor antagonist (IC50 = 43 nM). Stimulates parathyroid hormone secretion (EC50 = 41 nM). Shows antihypertensive effects in vivo. Orally active.

Brand Name: Vulcanchem
CAS No.: 324523-20-8
VCID: VC2447516
InChI: InChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H/t20-;/m1./s1
SMILES: CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl
Molecular Formula: C24H26Cl2N2O2
Molecular Weight: 445.4 g/mol

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride

CAS No.: 324523-20-8

Cat. No.: VC2447516

Molecular Formula: C24H26Cl2N2O2

Molecular Weight: 445.4 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride - 324523-20-8

Specification

CAS No. 324523-20-8
Molecular Formula C24H26Cl2N2O2
Molecular Weight 445.4 g/mol
IUPAC Name 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
Standard InChI InChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H/t20-;/m1./s1
Standard InChI Key ZEBNDUQLNGYBNL-VEIFNGETSA-N
Isomeric SMILES CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O.Cl
SMILES CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl
Canonical SMILES CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

The compound 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride possesses distinct chemical properties that define its behavior in various systems. Based on the available data, the compound's key properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride

PropertyValue
CAS Number324523-20-8
Molecular FormulaC24H26Cl2N2O2
Molecular Weight445.4 g/mol
State at Room TemperatureSolid (presumed based on structure)
PubChem Compound ID9868131

The molecule's substantial molecular weight and the presence of multiple functional groups suggest a complex three-dimensional structure with specific chirality due to the (2R) stereocenter. This stereochemistry likely plays a critical role in any biological activities the compound may possess, as molecular recognition in biological systems often depends on precise spatial arrangements of functional groups.

Structural Characteristics

The structural formula of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride can be represented through various chemical notations. The compound features several key structural components including a naphthalene ring system, a benzonitrile group, and multiple functional groups connected through a complex arrangement.

Table 2: Structural Identifiers for 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride

Identifier TypeValue
Standard InChIInChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H/t20-;/m1./s1
Standard InChIKeyZEBNDUQLNGYBNL-VEIFNGETSA-N
Isomeric SMILESCC(C)(CC1=CC2=CC=CC=C2C=C1)NCC@HO.Cl
Canonical SMILESCC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl

The molecular structure reveals several important features:

  • A naphthalene moiety (naphthalen-2-yl) connected to a tertiary carbon center

  • A 2-chloro-6-benzonitrile group linked through an ether bond

  • A chiral secondary alcohol group (2R configuration) in the propoxy chain

  • A secondary amine functional group

  • The presence as a hydrochloride salt, which likely improves its solubility in aqueous environments

These structural elements, particularly the (2R) stereocenter, suggest that the compound might possess specific biological activity dependent on stereochemical recognition. The presence of both hydrophobic (naphthalene and benzonitrile) and hydrophilic (hydroxy, amino) groups indicates potential interactions with diverse biological targets.

Structural FeaturePotential Biological Relevance
Secondary amine groupPossible hydrogen bonding with receptor sites
Naphthalene moietyPotential for hydrophobic interactions in binding pockets
Benzonitrile groupPossible role in receptor specificity
(2R) stereocenterLikely crucial for specific biological recognition

Given the current research-only designation, further studies are required to elucidate this compound's specific biological activities, target receptors, and potential therapeutic applications. Screening against various receptor panels would provide valuable insights into its pharmacological profile.

Analytical Methods for Identification and Characterization

For research purposes, proper identification and characterization of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride are essential. Several analytical techniques are suitable for confirming its identity and purity.

Table 4: Analytical Methods for Compound Characterization

Analytical MethodApplication
Nuclear Magnetic Resonance (NMR)Structure confirmation, stereochemical analysis
Mass Spectrometry (MS)Molecular weight verification, fragmentation pattern analysis
High-Performance Liquid Chromatography (HPLC)Purity assessment, separation from structural analogs
Infrared Spectroscopy (IR)Functional group identification
X-ray CrystallographyAbsolute stereochemical configuration determination

The compound's molecular formula (C24H26Cl2N2O2) would yield a characteristic mass spectrum with a molecular ion peak at approximately 445.4 m/z, with isotope patterns typical of chlorine-containing compounds. NMR analysis would be particularly valuable for confirming the (2R) stereocenter configuration, which is crucial for proper characterization.

AspectRecommendation
Personal ProtectionChemical-resistant gloves, lab coat, safety glasses
StorageStore in tightly closed containers in cool, dry locations
DisposalFollow institutional and local regulations for chemical waste
Exposure ManagementAvoid inhalation, skin contact, and ingestion
Emergency ResponseHave appropriate spill management materials available

Without comprehensive toxicological data, the compound should be treated as potentially hazardous, with appropriate risk management strategies implemented in research settings.

Comparison with Related Compounds

Although the literature on 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride is limited, it may share structural similarities with other compounds that have more extensively documented properties. Comparative analysis could provide insights into potential properties and applications.

The compound contains structural elements (secondary amine, chiral alcohol, ether linkage) that are found in various bioactive molecules. The naphthalene moiety, in particular, is a common structural element in many pharmaceutically relevant compounds.

Future Research Directions

Given the limited information available about 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride, several research avenues merit exploration:

  • Comprehensive pharmacological screening to identify potential biological targets

  • Structure-activity relationship studies with structural analogs

  • Investigation of potential therapeutic applications based on identified biological activities

  • Development of more efficient synthetic routes, particularly for stereoselective preparation

  • Detailed toxicological assessment to establish safety profiles

Table 6: Potential Applications and Future Directions

Research AreaPotential Investigation
Receptor Binding StudiesScreening against receptor panels to identify targets
Structure-Activity RelationshipsSynthesis of analogs with modified functional groups
Synthetic ChemistryDevelopment of efficient, scalable synthesis methods
PharmacokineticsAssessment of absorption, distribution, metabolism, and excretion profiles
ToxicologyEvaluation of safety and potential adverse effects

These research directions would contribute significantly to understanding the properties and potential applications of this compound.

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